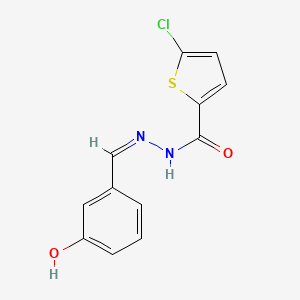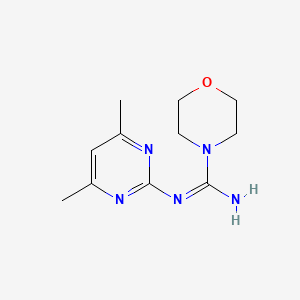![molecular formula C16H18N2O4S B5317966 5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5317966.png)
5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide, also known as BzAMSA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. BzAMSA belongs to the class of compounds known as anthracyclines, which are widely used in cancer chemotherapy due to their ability to inhibit DNA synthesis and induce cell death. In
作用机制
5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide exerts its anti-cancer effects through multiple mechanisms. It binds to DNA and inhibits topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death. This compound also induces cell cycle arrest and apoptosis by activating the p53 tumor suppressor pathway. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage, as well as alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. This compound has also been shown to inhibit the activity of several signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways.
实验室实验的优点和局限性
5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It has been extensively studied and its mechanism of action is well understood. However, this compound also has several limitations. It is highly toxic and can cause DNA damage and cell death in both cancer and normal cells. It is also unstable in solution and can rapidly degrade, limiting its use in long-term experiments.
未来方向
There are several future directions for research on 5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide. One area of interest is the development of more stable analogs of this compound that retain its anti-cancer properties while reducing its toxicity. Another area of interest is the use of this compound in combination with other anti-cancer agents to enhance their efficacy. Additionally, the use of this compound in targeted drug delivery systems is an area of active research. Finally, the potential use of this compound in other diseases, such as autoimmune disorders and viral infections, is an area of emerging interest.
合成方法
The synthesis of 5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide involves the reaction of 5-amino-2-methoxybenzoic acid with benzylamine, followed by reaction with methanesulfonyl chloride and N-methylmorpholine. The resulting compound is purified through crystallization to obtain this compound in high yield and purity.
科学研究应用
5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide has been extensively studied for its potential anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit DNA synthesis and damage DNA. This compound has also been studied for its potential use in combination with other anti-cancer agents to enhance their efficacy.
属性
IUPAC Name |
5-(benzylsulfamoyl)-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-17-16(19)14-10-13(8-9-15(14)22-2)23(20,21)18-11-12-6-4-3-5-7-12/h3-10,18H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRUDPHKDDECGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5317885.png)
![N,N-dimethyl-N'-(5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5317890.png)
![1-acetyl-N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-piperidinecarboxamide](/img/structure/B5317893.png)

![3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine](/img/structure/B5317916.png)

![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5317927.png)
![2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5317929.png)
![5-methoxy-2-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5317937.png)
![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)
![6-[2-(3-iodophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5317961.png)
![6-methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5317972.png)
![3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B5317978.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5317985.png)